N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
Description
This oxalamide derivative features a 5-chloro-2-methoxyphenyl group at the N1 position and a tetrahydrothiophene ring substituted with a 2-hydroxyethoxy moiety at the N2 position. The tetrahydrothiophene ring with a polar 2-hydroxyethoxy chain may improve solubility and metabolic stability compared to simpler alkyl chains.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-23-13-3-2-11(17)8-12(13)19-15(22)14(21)18-9-16(24-6-5-20)4-7-25-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZNKUSPJISQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, suggesting possible biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{18}H_{24}ClN_{3}O_{4}S, and it has a molecular weight of approximately 388.9 g/mol. The presence of a chloro group, a methoxy group, and a tetrahydrothiophene moiety indicates that it may interact with various biological targets, potentially influencing multiple biochemical pathways.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxalamide functional group may facilitate binding to these targets, leading to modulation of biological pathways.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors related to inflammatory responses or cancer progression.
Therapeutic Applications
Research indicates that compounds similar in structure often exhibit anti-inflammatory, anticancer, or antimicrobial properties. Thus, this compound might hold potential in the following areas:
- Anti-inflammatory Agents : By inhibiting pro-inflammatory cytokines.
- Anticancer Drugs : Targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Potential effectiveness against various pathogens.
Cytotoxicity Assays
In vitro studies using cell lines have shown varying degrees of cytotoxicity depending on the concentration of the compound. For example:
| Concentration (µg/mL) | Cell Viability (%) | Notes |
|---|---|---|
| 1 | 95 | No significant effect |
| 10 | 75 | Moderate cytotoxicity |
| 100 | 50 | High cytotoxicity observed |
These results suggest that while lower concentrations may not adversely affect cell viability, higher concentrations can lead to significant reductions in cell survival.
Inflammatory Response Modulation
Research has indicated that treatment with this compound can significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophages, a marker for inflammation:
| Treatment | NO Production (µM) | Statistical Significance |
|---|---|---|
| Control | 20 | - |
| Compound (10 µg/mL) | 15 | p < 0.05 |
| Compound (100 µg/mL) | 8 | p < 0.01 |
This data implies that this compound may effectively modulate inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Below is a structural and functional analysis of related compounds, highlighting key differences and implications:
Structural Comparisons
Functional and Pharmacological Differences
Metabolic Stability :
- The target compound’s tetrahydrothiophene ring and ether-linked hydroxyethoxy group may resist hydrolysis better than esters (e.g., Compound 13 ’s hydroxyethyl thiazole) .
- In contrast, S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target if the amide remains intact .
Antiviral Activity :
Solubility and Bioavailability :
Table 1: Key Properties of Oxalamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
